molecular formula C16H17N5O2 B11003473 1-(4-Methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea

1-(4-Methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea

Cat. No.: B11003473
M. Wt: 311.34 g/mol
InChI Key: ZYBCGJKHUAQYOH-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA typically involves the reaction of 4-methoxyaniline with a suitable isocyanate derivative of 2-[1,2,4]triazolo[4,3-a]pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution could result in various substituted urea derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, such as enzyme inhibition or receptor binding.

    Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-N’-(2-PYRIDINYLETHYL)UREA
  • N-(4-METHOXYPHENYL)-N’-(2-IMIDAZOLYLETHYL)UREA

Uniqueness

N-(4-METHOXYPHENYL)-N’-(2-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLETHYL)UREA is unique due to the presence of the triazolo[4,3-a]pyridine ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea

InChI

InChI=1S/C16H17N5O2/c1-23-13-7-5-12(6-8-13)18-16(22)17-10-9-15-20-19-14-4-2-3-11-21(14)15/h2-8,11H,9-10H2,1H3,(H2,17,18,22)

InChI Key

ZYBCGJKHUAQYOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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